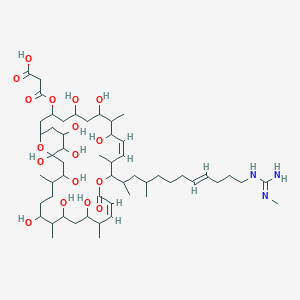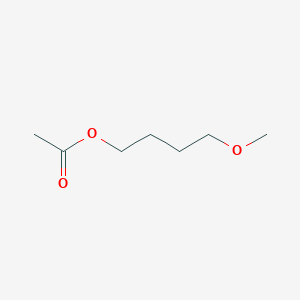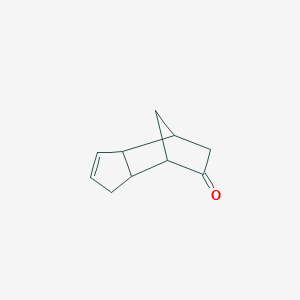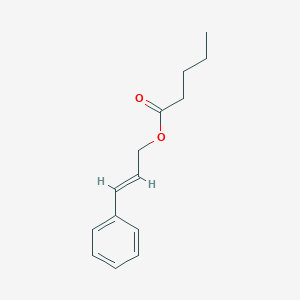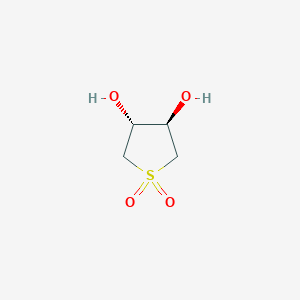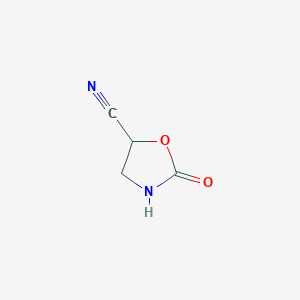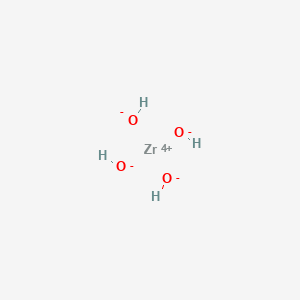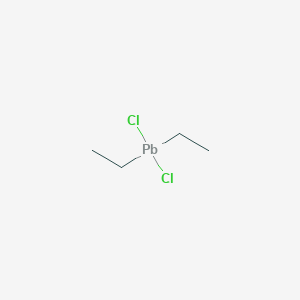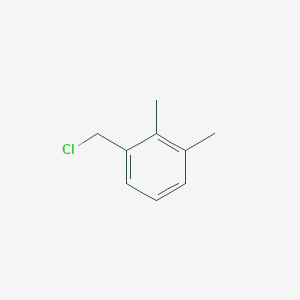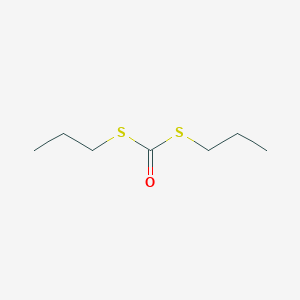
Bis(propylsulfanyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(propylsulfanyl)methanone is a chemical compound with the molecular formula C7H14OS2. It is also known as dipropyl sulfide ketone and is commonly used as an intermediate in the synthesis of other organic compounds. Bis(propylsulfanyl)methanone has attracted significant attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of bis(propylsulfanyl)methanone is not well understood. However, it is believed to act as a nucleophile in organic reactions due to the presence of the sulfur atom.
Effets Biochimiques Et Physiologiques
There is limited information on the biochemical and physiological effects of bis(propylsulfanyl)methanone. However, it has been reported to exhibit antimicrobial activity against certain strains of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using bis(propylsulfanyl)methanone in lab experiments is its versatility as a reagent in organic synthesis. It can be used in a variety of reactions to produce a range of different compounds. However, one limitation is that it can be difficult to handle due to its strong odor and potential toxicity.
Orientations Futures
There are several future directions for research involving bis(propylsulfanyl)methanone. One area of interest is its potential use as a chiral auxiliary in asymmetric synthesis. Another area of interest is its potential as a ligand in coordination chemistry. Additionally, there may be potential applications for bis(propylsulfanyl)methanone in the development of new antimicrobial agents. Further research is needed to fully explore these possibilities.
Méthodes De Synthèse
Bis(propylsulfanyl)methanone can be synthesized using a variety of methods, including the reaction of propyl mercaptan with acetone in the presence of a catalyst such as zinc chloride. Another method involves the reaction of propyl mercaptan with propionaldehyde followed by oxidation with hydrogen peroxide.
Applications De Recherche Scientifique
Bis(propylsulfanyl)methanone has been used in a variety of scientific research applications, including as a reagent in organic synthesis and as a precursor for the preparation of sulfur-containing heterocycles. It has also been used as a ligand in coordination chemistry and as a chiral auxiliary in asymmetric synthesis.
Propriétés
Numéro CAS |
10596-56-2 |
|---|---|
Nom du produit |
Bis(propylsulfanyl)methanone |
Formule moléculaire |
C7H14OS2 |
Poids moléculaire |
178.3 g/mol |
Nom IUPAC |
bis(propylsulfanyl)methanone |
InChI |
InChI=1S/C7H14OS2/c1-3-5-9-7(8)10-6-4-2/h3-6H2,1-2H3 |
Clé InChI |
CHYITTURCHAELS-UHFFFAOYSA-N |
SMILES |
CCCSC(=O)SCCC |
SMILES canonique |
CCCSC(=O)SCCC |
Synonymes |
Dithiocarbonic acid S,S-dipropyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



